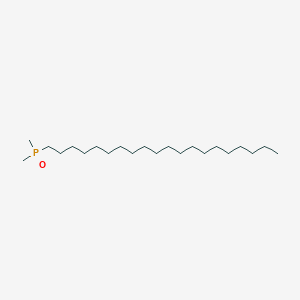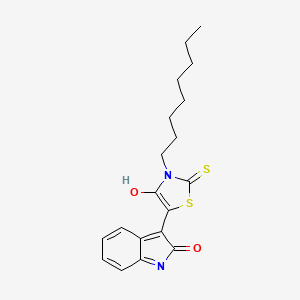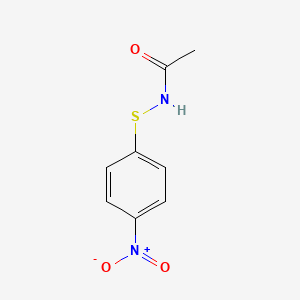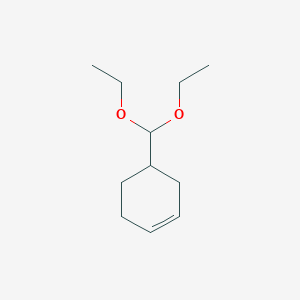
2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-4-ylsulfanylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE is a complex organic compound with the molecular formula C11H14Cl3N3OS and a molecular weight of 342677 This compound is known for its unique structure, which includes a pyrimidinylthio group and a trichloroethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrimidinylthio Intermediate: The initial step involves the synthesis of the pyrimidinylthio intermediate. This can be achieved by reacting 4-chloropyrimidine with a suitable thiol reagent under basic conditions.
Introduction of the Trichloroethyl Group: The next step involves the introduction of the trichloroethyl group. This can be done by reacting the pyrimidinylthio intermediate with trichloroacetaldehyde in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce pyrimidinylthio and trichloroethyl groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrimidinylthio group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The trichloroethyl group can also enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(2-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE: Similar structure but with a different substitution pattern on the pyrimidine ring.
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)BUTANAMIDE: Similar structure but with a different alkyl group.
Uniqueness
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-(4-PYRIMIDINYLTHIO)ETHYL)PROPANAMIDE is unique due to its specific combination of the pyrimidinylthio and trichloroethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14Cl3N3OS |
|---|---|
Molekulargewicht |
342.7 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-4-ylsulfanylethyl)propanamide |
InChI |
InChI=1S/C11H14Cl3N3OS/c1-10(2,3)8(18)17-9(11(12,13)14)19-7-4-5-15-6-16-7/h4-6,9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
XUDXPPUNNVWLHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)SC1=NC=NC=C1 |
Löslichkeit |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B15077402.png)
![(5E)-5-(4-propoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077417.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15077436.png)
![1-[2-(4-fluorophenyl)ethyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077442.png)


![2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15077452.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077455.png)


phosphonium bromide](/img/structure/B15077477.png)
